4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

Medicinal chemistry Chromone-2-carboxamide scaffold Heterocyclic drug design

4-Oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034496-32-5; molecular formula C20H14N4O3; molecular weight 358.357 g/mol) is a synthetic small molecule belonging to the chromone-2-carboxamide class. Its structure incorporates a 4H-chromen-4-one core linked via a carboxamide bridge to a (3-(pyridin-3-yl)pyrazin-2-yl)methyl substituent.

Molecular Formula C20H14N4O3
Molecular Weight 358.357
CAS No. 2034496-32-5
Cat. No. B2591199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide
CAS2034496-32-5
Molecular FormulaC20H14N4O3
Molecular Weight358.357
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
InChIInChI=1S/C20H14N4O3/c25-16-10-18(27-17-6-2-1-5-14(16)17)20(26)24-12-15-19(23-9-8-22-15)13-4-3-7-21-11-13/h1-11H,12H2,(H,24,26)
InChIKeyDBCFGSUGLHVZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034496-32-5): Structural Identity and Procurement Baseline


4-Oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034496-32-5; molecular formula C20H14N4O3; molecular weight 358.357 g/mol) is a synthetic small molecule belonging to the chromone-2-carboxamide class [1]. Its structure incorporates a 4H-chromen-4-one core linked via a carboxamide bridge to a (3-(pyridin-3-yl)pyrazin-2-yl)methyl substituent. This compound appears within the chemical space claimed by a foundational patent family directed to N-pyridin-3-yl or N-pyrazin-2-yl carboxamides as HDL-cholesterol raising agents (US 8,410,107 B2; inventors Grether, Hebeisen, Hoffmann, Roever; assigned to Hoffmann-La Roche Inc.) [2]. A structurally distinct but chromone-2-carboxamide-related patent (University of Dundee, US 2021/0101877 A1) further establishes this scaffold class in the anti-infective field [3]. The compound is catalogued in the ZINC15 database (ZINC000040895677) for virtual screening applications [4].

Why Generic Substitution Fails for 4-Oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034496-32-5): Structural Uniqueness and Comparator Selection Constraints


This compound cannot be interchanged with simpler chromone-2-carboxamide analogs or generic N-pyrazin-2-yl carboxamides because its specific substitution pattern integrates three pharmacophoric elements—a chromone-2-carboxamide core, a pyrazine linker, and a 3-pyridyl terminal group—into a single molecular architecture [1]. The pyrazine ring at the 2-position of the methyl linker introduces a hydrogen-bond-accepting heterocycle absent in direct chromone-2-carboxamides that use benzyl or alkyl linkers [2]. Conversely, the 3-pyridyl substituent on the pyrazine distinguishes this compound from N-pyrazin-2-yl carboxamides bearing simpler aryl groups, as claimed in US 8,410,107 [3]. The University of Dundee patent family (US 2021/0101877 A1) demonstrates that even within the chromone-2-carboxamide class, variations in the amide substituent produce divergent biological profiles across anti-infective targets [4]. No publicly available head-to-head comparative pharmacological data exist for this exact compound versus named structural analogs; procurement decisions must therefore be based on the documented structural uniqueness, patent-based target class assignments (HDL modulation, anti-infective), and the absence of identical substitution patterns in commercially available chromone or pyrazine carboxamide screening libraries.

Product-Specific Quantitative Evidence Guide for 4-Oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034496-32-5): Differential Dimensions


Structural Differentiation from Generic Chromone-2-Carboxamide Library Compounds

The target compound bears a (3-(pyridin-3-yl)pyrazin-2-yl)methyl substituent on the carboxamide nitrogen. In the direct and retro chromone-2-carboxamide library (34 direct, 25 retro compounds) reported for anti-biofilm activity, no analog carries this pyrazine-pyridine biheteroaryl motif; the most active compounds (e.g., 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide, 6n) use a benzamide linkage [1]. The pyrazine ring provides two additional hydrogen bond acceptor sites (N1 and N4 positions) compared to phenyl-based linkers, a feature associated with altered target engagement in kinase and GPCR ligand design [2]. This differentiates the compound from generic chromone-2-carboxamide screening library members.

Medicinal chemistry Chromone-2-carboxamide scaffold Heterocyclic drug design

Patent-Based Assignment to HDL-Cholesterol Raising Pharmacophore Class

The compound's generic structure falls within the Markush claims of US Patent 8,410,107 B2 (Hoffmann-La Roche), which describes N-pyridin-3-yl or N-pyrazin-2-yl carboxamide compounds as HDL-cholesterol raising agents for treating dyslipidemia and atherosclerosis [1]. In the patent, exemplified compounds bearing pyridin-3-yl and pyrazin-2-yl carboxamide motifs demonstrated the ability to increase HDL-cholesterol levels in preclinical models [1]. This target class assignment differentiates the compound from chromone-2-carboxamides developed for anti-infective applications (University of Dundee patent family, US 2021/0101877 A1), which target protozoan and bacterial pathogens [2]. No specific IC50, EC50, or in vivo HDL-raising data for this exact CAS number are publicly available, but the patent family provides the class-level pharmacological rationale.

HDL cholesterol Cardiovascular disease Dyslipidemia

Availability in Virtual Screening Database for Computational Prioritization

This compound is catalogued in the ZINC15 database (ZINC000040895677) with available 3D representations suitable for molecular docking and virtual screening workflows [1]. The ZINC entry provides standardized structural data (SMILES, InChI, 3D conformers) that enable direct computational comparison with other chromone carboxamide derivatives in screening libraries. In contrast, many structurally related analogs from the chromone-2-carboxamide anti-biofilm series (Pharmaceuticals 2022) are not individually indexed in ZINC with pre-computed 3D conformers, requiring manual preparation before docking studies [2]. This reduces the barrier to computational evaluation for the target compound relative to less database-accessible comparators.

Virtual screening Molecular docking ZINC database

Molecular Weight Differentiation from Simpler N-Pyrazin-2-yl Carboxamides

With a molecular weight of 358.357 g/mol (C20H14N4O3) [1], this compound occupies an intermediate physicochemical space between simple N-pyrazin-2-yl carboxamides (typically MW < 300 g/mol, as exemplified in US 8,410,107 B2) and larger chromone-based natural product derivatives (MW > 400 g/mol) [2]. This molecular weight places it within Lipinski-compliant oral drug space (MW < 500) while offering greater structural complexity and potential selectivity than lower-MW N-pyrazin-2-yl carboxamide screening hits. Compounds at this molecular weight range typically exhibit improved target selectivity over fragment-like analogs (MW < 250) due to additional productive binding contacts [3].

Molecular weight Drug-likeness Chromone scaffold

Best Research and Industrial Application Scenarios for 4-Oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034496-32-5): Evidence-Backed Use Cases


Cardiovascular Lead Discovery: HDL-Cholesterol Modulation Screening

Procure this compound as a reference standard for HDL-cholesterol-raising screening cascades based on its inclusion in the N-pyridin-3-yl or N-pyrazin-2-yl carboxamide patent family (US 8,410,107 B2) [1]. Use it as a pharmacophore-positive control in in vitro assays measuring ApoA-I or HDL particle production in hepatocyte models. Its structural features—chromone core, pyrazine linker, and 3-pyridyl terminus—represent the three-component architecture claimed for HDL modulation, providing a benchmark for structure-activity relationship (SAR) expansion within this chemical series. Note: pre-screening characterization data (solubility, metabolic stability, CYP inhibition) must be generated independently as no publicly available dataset exists for this exact compound.

Computational Docking and Virtual Screening Campaigns

Deploy this compound immediately in molecular docking studies using its pre-computed 3D conformers available in ZINC15 (ZINC000040895677) [2]. Its structure is suitable for reverse docking against cardiovascular target panels (LXR, PPAR, CETP) associated with the HDL-raising mechanism claimed in US 8,410,107, as well as forward screening against anti-infective targets (PqsR, Plasmodium kinases) given the chromone-2-carboxamide scaffold's demonstrated activity in anti-biofilm and anti-malarial contexts [3]. The ready availability of standardized 3D structural data accelerates hit identification relative to unindexed chromone analogs that require manual conformer generation.

Scaffold-Hopping Reference for Chromone-2-Carboxamide SAR Exploration

Incorporate this compound as a pyrazine-pyridine biheteroaryl-substituted exemplar in chromone-2-carboxamide SAR libraries to probe the effect of replacing phenyl-based amide substituents with nitrogen-rich heterocycles [4]. The pyrazine ring introduces additional hydrogen-bonding capacity absent in the direct chromone-2-carboxamide series evaluated for anti-biofilm activity, potentially improving solubility and target engagement. Comparative evaluation against the published 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide (6n, 90.9% biofilm inhibition at 50 µM) can define the selectivity window between anti-infective and cardiovascular target profiles.

Analytical Reference Standard for Method Development and Quality Control

Use this compound as a well-defined analytical reference standard (C20H14N4O3, exact mass 358.357 g/mol, InChI Key DBCFGSUGLHVZEF-UHFFFAOYSA-N) [5] for HPLC-MS method development, purity assay calibration, and stability-indicating assay validation in pharmaceutical research. Its distinct UV chromophore from the chromone ring system (characteristic absorbance ~300–340 nm) and predictable mass fragmentation pattern enable reliable detection and quantification in biological matrices, supporting preclinical pharmacokinetic studies if in vivo evaluation is pursued.

Quote Request

Request a Quote for 4-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.